

# Pyridin-4-ol synthesis and characterization

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## Compound of Interest

Compound Name: *Pyridin-4-ol*

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An In-depth Technical Guide to the Synthesis and Characterization of **Pyridin-4-ol**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

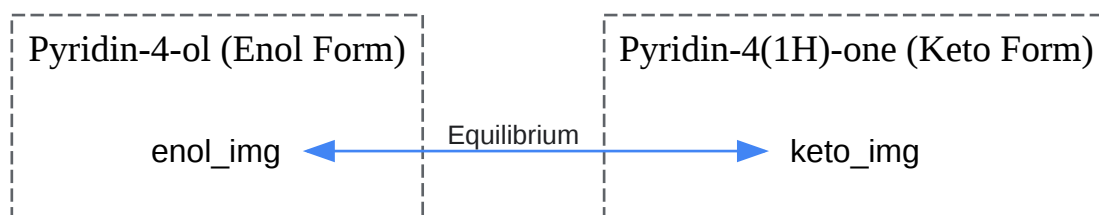
**Pyridin-4-ol**, a pivotal heterocyclic compound, and its predominant tautomer, Pyridin-4(1H)-one, are fundamental building blocks in medicinal chemistry and materials science.[1] Their utility in the synthesis of pharmaceuticals, such as diuretics and anti-cancer drugs, as well as agrochemicals, underscores the importance of well-defined synthetic and characterization protocols.[2] This technical guide provides a comprehensive overview of the synthesis, tautomeric nature, and detailed spectroscopic characterization of **Pyridin-4-ol**, presenting data in a structured format to aid researchers in its effective application.

## Tautomerism: A Core Concept

A critical aspect of **Pyridin-4-ol**'s chemistry is its existence in a tautomeric equilibrium with Pyridin-4(1H)-one (also known as 4-pyridone).[3][4] This equilibrium is highly sensitive to the compound's physical state and solvent environment.

- In the solid state and in polar solvents, the equilibrium heavily favors the 4-pyridone (keto) form due to intermolecular hydrogen bonding.[4][5]
- In the gas phase or in non-polar solvents, the **Pyridin-4-ol** (enol) form becomes more significant.[3][6]

This tautomerism is crucial as it influences the molecule's reactivity and complicates its characterization, often resulting in spectroscopic data that reflects the dominant tautomer under the measurement conditions.[7][8]



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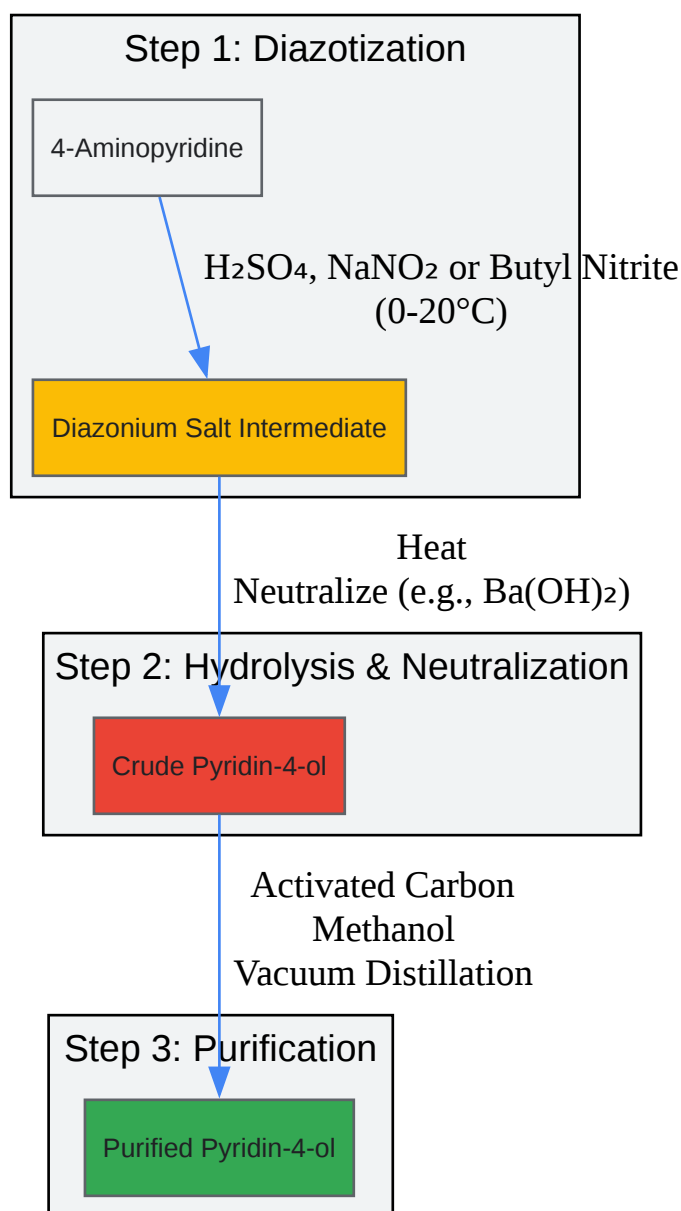
**Figure 1:** Tautomeric equilibrium between **Pyridin-4-ol** and 4-Pyridone.

## Synthesis of Pyridin-4-ol

Several synthetic routes to **Pyridin-4-ol** have been established. The most common and practical laboratory-scale method involves the diazotization of 4-aminopyridine followed by hydrolysis.[9] Other notable methods include synthesis from 4-pyrone precursors and multi-component reactions.[3][10]

## Synthesis via Diazotization of 4-Aminopyridine

This high-yield method is a preferred route for laboratory synthesis.[9] It involves the conversion of the amino group of 4-aminopyridine into a diazonium salt, which is subsequently hydrolyzed to the hydroxyl group. The overall workflow is depicted below.



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**Figure 2:** Workflow for **Pyridin-4-ol** synthesis from 4-aminopyridine.

## Characterization Data

Comprehensive characterization is essential to confirm the identity and purity of the synthesized **Pyridin-4-ol**. The data presented corresponds primarily to the more stable 4-pyridone tautomer.

## Physical and Chemical Properties

Property	Value	Reference
Molecular Formula	C <sub>5</sub> H <sub>5</sub> NO	[3]
Molecular Weight	95.10 g/mol	[3]
Appearance	Colorless to tan/brown solid/powder	[3][11]
Melting Point	150-151 °C	[2][12]
Boiling Point	230-235 °C at 12 mmHg	[2][12]
CAS Number	626-64-2 (Pyridin-4-ol), 108-96-3 (4-Pyridone)	[2][3]

## Spectroscopic Data

NMR spectra are highly dependent on the solvent due to its effect on the tautomeric equilibrium.[8][13]

Table 2: <sup>1</sup>H NMR Spectral Data (DMSO-d<sub>6</sub>)[13][14]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.8	br s	1H	N-H
~7.4	d	2H	H-2, H-6
~5.9	d	2H	H-3, H-5

Note: The N-H proton is exchangeable with D<sub>2</sub>O and its signal will disappear upon addition.[13]

Table 3: <sup>13</sup>C NMR Spectral Data (DMSO-d<sub>6</sub>)[13][15]

Chemical Shift ( $\delta$ ) ppm	Assignment
~175	C-4 (C=O)
~140	C-2, C-6
~116	C-3, C-5

The IR spectrum in the solid state (KBr pellet) is dominated by the characteristic vibrations of the 4-pyridone tautomer.[13]

Table 4: Key IR Absorption Bands (KBr Pellet)[13]

Wavenumber ( $\text{cm}^{-1}$ )	Vibrational Mode	Intensity
~2800-3000	N-H stretching (hydrogen-bonded)	Broad, Strong
~1640	C=O stretching	Strong
~1540	C=C stretching	Strong

Table 5: Mass Spectrometry Data

Technique	m/z Value	Assignment	Reference
Electron Ionization (EI)	95	$[M]^+$ (Molecular Ion)	[8]

UV-Vis spectroscopy can be used to study the tautomeric equilibrium. The absorption maxima are sensitive to the solvent and pH.

Solvent/Condition	$\lambda_{\text{max}}$ (nm)	Reference
Basic	~255	[16]

## Experimental Protocols

## Detailed Synthesis Protocol (from 4-Aminopyridine)

This protocol is adapted from established literature procedures.<sup>[7][9]</sup>

### Materials:

- 4-aminopyridine (99%)
- Concentrated sulfuric acid (98%)
- Butyl nitrite
- Barium hydroxide solution
- Carbon dioxide (gas or dry ice)
- Activated carbon
- Methanol (99.5%)
- Deionized water
- Three-neck round-bottom flask (1000 mL), dropping funnel, thermometer, mechanical stirrer, ice bath.

### Procedure:

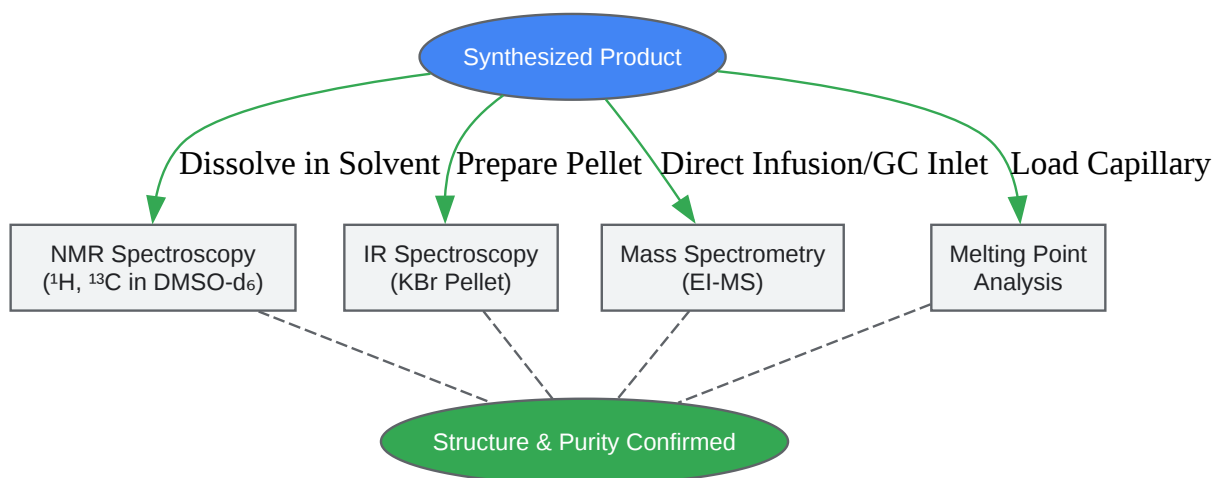
- Preparation of Diazonium Solution: a. In a 1000 mL three-neck flask equipped with a stirrer, thermometer, and dropping funnel, add 400 mL of deionized water. b. Cool the flask in an ice bath and slowly add 140 mL of concentrated sulfuric acid, ensuring the temperature remains between 20-40°C. c. Cool the resulting solution to 0-20°C and add 95 g of 4-aminopyridine. d. From the dropping funnel, add 150.8 g of butyl nitrite dropwise over approximately 120 minutes. Meticulously maintain the reaction temperature below 20°C.
- Hydrolysis and Neutralization: a. Once the addition is complete, allow the reaction to stir at the same temperature until TLC analysis indicates the consumption of the starting material. b. Slowly warm the mixture to facilitate hydrolysis of the diazonium salt. c. Neutralize the acidic solution by adding a barium hydroxide solution. Control the temperature between 30-

60°C until the pH reaches 7.5-8. d. Bubble carbon dioxide through the solution to precipitate excess barium hydroxide as barium carbonate until the pH is approximately 6. e. Filter the mixture and wash the solid precipitate with water to obtain a crude aqueous solution of **Pyridin-4-ol**.

- Purification: a. Transfer the crude solution to a large flask and add a small amount of activated carbon. b. Add 99.5% methanol and stir to decolorize and purify the solution. c. Filter off the activated carbon. d. The final high-purity product can be obtained by concentrating the solution and performing vacuum distillation.[9]

## Characterization Protocols

The following diagram outlines a standard workflow for the spectroscopic analysis of the synthesized product.



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## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Pyridin-4-ol [chembk.com]
- 3. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 4. chemtube3d.com [chemtube3d.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. guidechem.com [guidechem.com]
- 10. soc.chim.it [soc.chim.it]
- 11. 4-Hydroxypyridine | C<sub>5</sub>H<sub>5</sub>NO | CID 12290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Hydroxypyridine | 626-64-2 [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. spectrabase.com [spectrabase.com]
- 15. spectrabase.com [spectrabase.com]
- 16. spectrabase.com [spectrabase.com]
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